2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
“2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound has a molecular weight of 276.92 .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” contains two bromine atoms, three nitrogen atoms, and six carbon atoms . The InChI key for this compound is VDCSKOADZYGCBU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Medicinal Chemistry
- Pyrrolopyrazine derivatives, including “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine”, are known as key N-heterocycles with potential use in medicine .
- These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- The synthetic methods for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Agriculture
Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” are not clearly recognized . More research is needed to fully understand the action mechanisms of pyrrolopyrazine derivatives .
Photovoltaic Materials
Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” are not clearly recognized . More research is needed to fully understand the action mechanisms of pyrrolopyrazine derivatives .
Organic Materials
Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine” are not clearly recognized . More research is needed to fully understand the action mechanisms of pyrrolopyrazine derivatives .
Safety And Hazards
Future Directions
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCSKOADZYGCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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